molecular formula C24H25N3O5 B2415938 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide CAS No. 1040671-71-3

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide

Cat. No. B2415938
M. Wt: 435.48
InChI Key: NGZRMEBXENMDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

Research has indicated that derivatives of pyridazinone, which includes structures similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide, exhibit significant analgesic and anti-inflammatory properties. Compounds with modifications in this class have demonstrated high potency in analgesic and anti-inflammatory activities, surpassing traditional drugs like aspirin in certain assays (Doğruer & Şahin, 2003).

Antiviral Potential

Derivatives with the benzo[d][1,3]dioxol-5-yl group have been explored for their potential antiviral activities, particularly against HIV. Structural modifications in this chemical family have led to enhanced anti-HIV properties, showing promise in the development of novel antiretroviral agents (Mizuhara et al., 2012).

Therapeutic Applications in Respiratory Diseases

The chemical structure closely related to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide has been implicated in formulations intended for the treatment of respiratory diseases such as asthma and COPD. These formulations utilize the unique properties of this compound class to potentially enhance therapeutic outcomes (Norman, 2012).

Herbicidal Activity

Certain propanamide derivatives, including those structurally related to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide, have been investigated for their herbicidal activity. These compounds have shown potential in controlling the growth of certain plant species, offering avenues for agricultural applications (Liu & Shi, 2014).

Muscarinic Receptor Affinity

Research into compounds with structural similarities to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide has revealed their potential in interacting with muscarinic receptors. These interactions could have implications for treatments targeting the nervous system (Holzgrabe & Heller, 2003).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-16-4-6-18(7-5-16)20-9-11-23(28)27(26-20)13-3-12-25-24(29)17(2)32-19-8-10-21-22(14-19)31-15-30-21/h4-11,14,17H,3,12-13,15H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZRMEBXENMDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C(C)OC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide

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